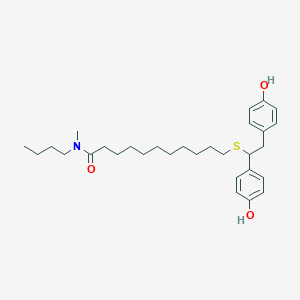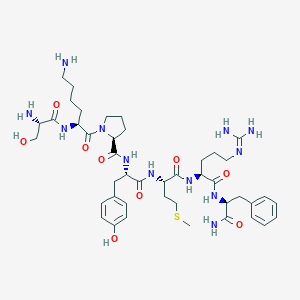
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide, commonly known as SLPTMRA, is a peptide that has gained significant attention in the field of scientific research. This peptide has been shown to have various biochemical and physiological effects, making it a potential candidate for future research.
Wirkmechanismus
The mechanism of action of SLPTMRA is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, leading to the activation of various signaling pathways. This, in turn, leads to the observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
SLPTMRA has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a wide range of bacteria, including drug-resistant strains. Additionally, SLPTMRA has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. SLPTMRA has also been shown to modulate the immune system, leading to increased production of cytokines and chemokines. Finally, SLPTMRA has been shown to improve wound healing, promoting the growth of new blood vessels and the formation of new tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SLPTMRA in lab experiments is its stability. SLPTMRA is resistant to degradation by proteases, making it an ideal candidate for in vitro and in vivo studies. Additionally, SLPTMRA is relatively easy to synthesize using SPPS, making it readily available for research purposes. One limitation of using SLPTMRA in lab experiments is its cost. The synthesis of SLPTMRA can be expensive, limiting its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of SLPTMRA. One potential direction is the development of new antimicrobial and anticancer drugs based on SLPTMRA. Additionally, SLPTMRA could be studied further for its potential use in immunotherapy and wound healing. Finally, the mechanism of action of SLPTMRA could be studied in more detail to gain a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, SLPTMRA is a peptide that has gained significant attention in the field of scientific research. It has been shown to have various biochemical and physiological effects, making it a potential candidate for future research. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of SLPTMRA have been discussed in this paper. Further research is needed to fully understand the potential of SLPTMRA in various therapeutic applications.
Synthesemethoden
SLPTMRA can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the use of a solid support, typically a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, in a specific sequence, until the desired peptide is formed. The final product is then cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
SLPTMRA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, SLPTMRA has been studied for its ability to modulate the immune system and improve wound healing.
Eigenschaften
CAS-Nummer |
144909-42-2 |
|---|---|
Produktname |
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide |
Molekularformel |
C43H66N12O9S |
Molekulargewicht |
927.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O9S/c1-65-22-18-31(39(61)50-30(12-7-20-49-43(47)48)38(60)53-33(36(46)58)23-26-9-3-2-4-10-26)51-40(62)34(24-27-14-16-28(57)17-15-27)54-41(63)35-13-8-21-55(35)42(64)32(11-5-6-19-44)52-37(59)29(45)25-56/h2-4,9-10,14-17,29-35,56-57H,5-8,11-13,18-25,44-45H2,1H3,(H2,46,58)(H,50,61)(H,51,62)(H,52,59)(H,53,60)(H,54,63)(H4,47,48,49)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
BDVQHXGSEWXYON-POFDKVPJSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
Andere CAS-Nummern |
144909-42-2 |
Sequenz |
SKPYMRF |
Synonyme |
Ser-Lys-Pro-Tyr-Met-Arg-Phe-NH2 seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide SKPYMRFamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



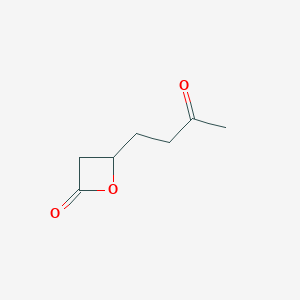
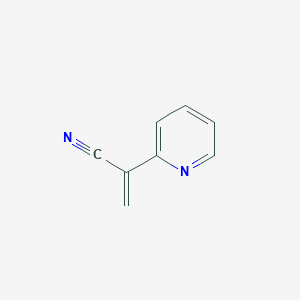
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
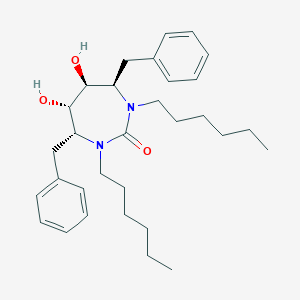
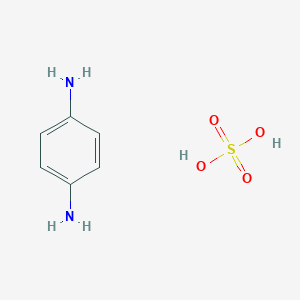
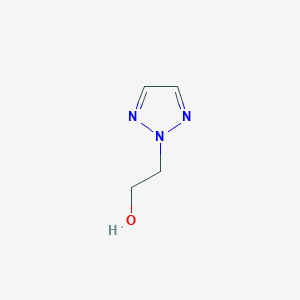
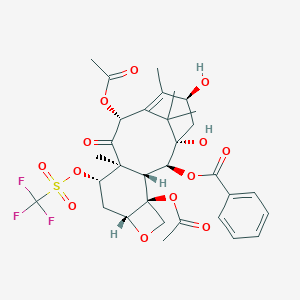
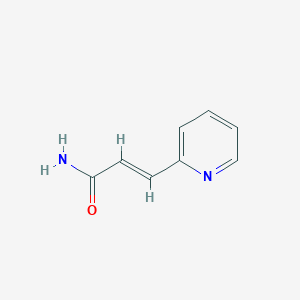
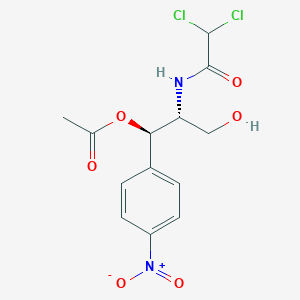
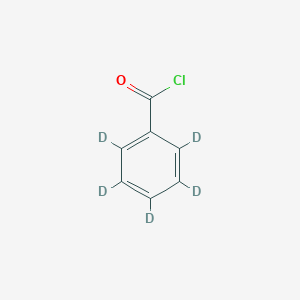
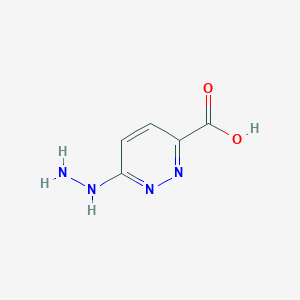
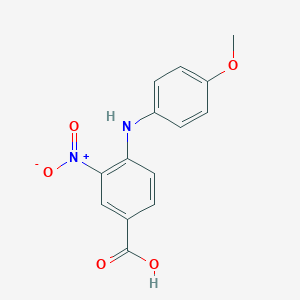
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
